N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 877649-61-1
VCID: VC11873204
InChI: InChI=1S/C16H12FN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21)
SMILES: CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)C=C1
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol

N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

CAS No.: 877649-61-1

Cat. No.: VC11873204

Molecular Formula: C16H12FN3O2

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 877649-61-1

Specification

CAS No. 877649-61-1
Molecular Formula C16H12FN3O2
Molecular Weight 297.28 g/mol
IUPAC Name N-(3-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C16H12FN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21)
Standard InChI Key JTWSJSISNRZARB-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)C=C1
Canonical SMILES CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)C=C1

Introduction

N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. It features a fluorophenyl group, a methyl group, and a carboxamide group attached to the pyrido[1,2-a]pyrimidine core. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the Fluorophenyl Group: Achieved through nucleophilic aromatic substitution reactions.

  • Addition of the Methyl Group: Often involves alkylation reactions.

  • Formation of the Carboxamide Group: Typically done through amide bond formation reactions using carboxylic acid derivatives and amines.

Biological Activity

Research on similar pyrido[1,2-a]pyrimidine derivatives suggests potential biological activities, including:

  • Anticancer Activity: Some derivatives have shown potential in cancer treatment by targeting specific signaling pathways involved in tumor growth.

  • Anti-inflammatory Activity: The ability to inhibit inflammatory mediators suggests potential use in treating inflammatory diseases.

  • Enzyme Inhibition: Interaction with enzymes like dipeptidyl peptidase IV (DPP-IV) could influence glucose metabolism and diabetes management.

Comparison with Similar Compounds

N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other pyrido[1,2-a]pyrimidine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator